5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1190742-95-0 |
|---|---|
Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-2-5(12)11-3-4/h1-3H,(H,11,12) |
InChI Key |
UMTMJMPWURZWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 5 2,2,2 Trifluoroacetyl 1,2 Dihydropyridin 2 One
Nucleophilic Addition Reactions
Nucleophilic addition stands out as a primary reactive pathway for this compound. The carbonyl carbon of the trifluoroacetyl group is highly electrophilic, making it a prime target for attack by nucleophiles. This process involves the breaking of the carbon-oxygen π-bond to form a new single bond with the incoming nucleophile. wikipedia.org Such reactions can be promoted by either basic or acidic conditions. In a basic medium, a more reactive anionic nucleophile attacks the carbonyl carbon directly. libretexts.org Under acidic catalysis, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral nucleophile. libretexts.org
C-Nucleophile Interactions, including Enolates and Organometallic Reagents
The reaction of 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one with carbon-based nucleophiles, such as enolates and organometallic reagents, provides a powerful method for carbon-carbon bond formation. Organometallic reagents, like Grignard (RMgX) or organolithium (RLi) reagents, are strong nucleophiles that readily add to the electrophilic carbonyl carbon of the trifluoroacetyl group. This addition leads to the formation of a tertiary alcohol upon workup.
Similarly, enolates, which are generated from carbonyl compounds by deprotonation at the α-carbon, can act as carbon nucleophiles. The reaction of an enolate with the trifluoroacetyl group would proceed via an aldol-type addition, yielding a β-hydroxy ketone derivative. The specifics of these reactions, including yields and conditions, are highly dependent on the nature of the nucleophile and the reaction environment.
Detailed research findings on specific reactions with this compound were not available in the provided search results. The reactivity described is based on the general principles of nucleophilic addition to trifluoromethyl ketones. nih.govyoutube.com
N-Nucleophile Interactions with Amines and Hydrazines
Nitrogen-based nucleophiles, particularly amines and hydrazines, react readily with the trifluoroacetyl group. Primary and secondary amines can add to the carbonyl carbon to form a hemiaminal intermediate. This intermediate can then dehydrate to form an imine or enamine, respectively.
Hydrazine (B178648) and its derivatives are particularly reactive N-nucleophiles. The reaction of this compound with hydrazine would initially form a hydrazone at the trifluoroacetyl carbonyl. Depending on the reaction conditions and the structure of the hydrazine, further reactions, such as intramolecular cyclization, could occur. For instance, studies on similar 5-acyl-4-pyridones have shown that reactions with hydrazines can lead to the formation of fused pyrazole (B372694) ring systems, such as pyrazolo[4,3-c]pyridines. rsc.org The nucleophilicity of hydrazines is a key factor in these transformations, and while they are generally good nucleophiles, their reactivity can be modulated by substituents. researchgate.netnih.gov
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Methylamine | Imine |
| Secondary Amine | Dimethylamine | Enamine |
| Hydrazine | Hydrazine hydrate | Hydrazone |
| Substituted Hydrazine | Phenylhydrazine | Substituted Hydrazone |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains multiple functional groups that can participate in intramolecular reactions. Under certain conditions, such as in the presence of a strong acid like triflic acid, intramolecular cyclization can be induced. researchgate.net For example, if a suitable nucleophilic group were present on a substituent at the N-1 position of the dihydropyridinone ring, it could potentially attack the electrophilic carbonyl of the trifluoroacetyl group or other positions on the ring, leading to the formation of a new fused heterocyclic system. nih.govrsc.org
Rearrangement processes, while not explicitly detailed for this specific molecule in the search results, are a possibility for dihydropyridinone systems, especially under thermal or photochemical conditions. These could involve skeletal rearrangements of the ring itself or rearrangements of substituent groups.
Electrophilic and Radical Reaction Pathways
While the molecule's primary reactivity is dominated by nucleophilic attack at the trifluoroacetyl group, the dihydropyridinone ring itself possesses a π-system that could potentially react with electrophiles. However, the electron-withdrawing nature of both the trifluoroacetyl group and the pyridinone carbonyl group deactivates the ring towards electrophilic aromatic substitution. Reactions with strong electrophiles would likely require harsh conditions and may lead to a mixture of products.
Radical reactions are less common for this class of compounds but cannot be entirely ruled out. The generation of a radical species would likely require specific initiators (e.g., UV light or a radical initiator) and could lead to various outcomes, including substitution or addition reactions.
Tautomerism and Isomerization Dynamics within the Dihydropyridinone Core
The 1,2-dihydropyridin-2-one core of the molecule can exhibit tautomerism. It exists in equilibrium with its aromatic tautomer, 5-(2,2,2-trifluoroacetyl)-2-hydroxypyridine. The position of this equilibrium is highly dependent on the solvent and the physical state (solid vs. solution). In many cases, the hydroxypyridine form is the more stable tautomer due to the gain in aromaticity. This tautomerism is a critical factor in the molecule's reactivity, as the chemical properties of the two forms are distinct. rsc.org For instance, the 2-hydroxypyridine (B17775) tautomer can undergo reactions at the hydroxyl group, which are not possible for the 1,2-dihydropyridin-2-one form.
Influence of the Trifluoroacetyl Group on Reaction Selectivity and Mechanism
The trifluoroacetyl group exerts a profound influence on the reactivity of the entire molecule. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, has several key effects:
Enhanced Electrophilicity: It makes the adjacent carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This activating effect is significantly greater than that of a non-fluorinated acetyl group. nih.gov
Ring Deactivation: It deactivates the pyridinone ring towards electrophilic attack, making such reactions more difficult.
Directing Group: In nucleophilic substitution reactions on the pyridinone ring, the trifluoroacetyl group can act as a directing group, influencing the position of attack.
Protecting Group Potential: The trifluoroacetyl group can also be used as a protecting group for amines. It is stable under many conditions but can be removed under mild basic conditions, a property that is valuable in multi-step syntheses. researchgate.netresearchgate.netuiowa.edu
This strong electronic influence is a key determinant of the reaction pathways the molecule will follow, often favoring addition to the side-chain carbonyl over reactions at the heterocyclic core.
Structure Activity Relationship Sar Studies and Strategic Structural Modifications of Pyridinone Derivatives
Positional Scanning and Substituent Effects on the Pyridinone Ring
The biological activity of pyridinone derivatives is profoundly influenced by the nature and position of substituents on the pyridinone ring. nih.gov Positional scanning, a systematic approach to substitute or modify functional groups at each available position of the scaffold, is a critical strategy to delineate these relationships. nih.gov Modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be crucial for the antiviral activity of certain derivatives. researchgate.net
The introduction of various substituents, including electron-donating groups (e.g., -OCH3, -OH, -NH2) and electron-withdrawing groups (e.g., halogens), can significantly impact the molecule's interaction with its biological target. nih.govnih.gov For instance, the presence and positioning of methoxy (B1213986) (-OCH3) groups have been correlated with enhanced antiproliferative activity in some pyridine (B92270) derivatives. nih.gov Conversely, bulky groups or certain halogen atoms can sometimes lead to a decrease in activity. nih.gov
A systematic dipeptide scan, a technique analogous to positional scanning, has proven effective in elucidating the structural requirements of flexible peptide segments by incorporating conformationally constrained pyridone building blocks. nih.gov This highlights the utility of systematic scanning in understanding how modifications across the scaffold influence biological outcomes.
Table 1: Effect of Substituent Position on the Biological Activity of Pyridinone Derivatives
| Position of Substitution | General Effect on Activity | Reference |
|---|---|---|
| 3 | Crucial for antiviral activity in some derivatives. | researchgate.net |
| 4 | Significant for antiviral activity in some derivatives. | researchgate.net |
| 6 | Can be important for antiviral activity. | researchgate.net |
| C-7 (on related quinolones) | Primarily controls cell permeability. | asm.org |
| N-1 | Important for antibacterial activity. | asm.org |
Electronic and Steric Contributions of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group, and by extension the trifluoroacetyl group, is a common feature in many contemporary pharmaceuticals due to its unique electronic and steric properties. rsc.org The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic distribution of the entire molecule. This can enhance the binding affinity of a compound to its target protein through favorable electrostatic interactions.
From a steric perspective, the trifluoromethyl group is relatively small and does not introduce significant bulk, allowing it to be well-tolerated in many binding pockets. The presence of fluoroalkyl groups can also enhance the reactivity of molecules in certain chemical reactions, such as cycloadditions, which can be useful in the synthesis of more complex derivatives. nih.gov
Furthermore, the trifluoromethyl group can serve as a bioisosteric replacement for other chemical moieties, such as the aliphatic nitro group. nih.govelsevierpure.com This substitution can lead to compounds with improved potency and metabolic stability. nih.govelsevierpure.com The electronic effects of the trifluoromethyl group can also enhance the photosensitizing capabilities of certain complexes, making them more effective in photodynamic therapy. rsc.org
Table 2: Physicochemical Properties of the Trifluoromethyl Group
| Property | Description | Reference |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing, influences molecular polarity and binding interactions. | rsc.org |
| Steric Profile | Relatively small, often well-tolerated in binding sites. | - |
| Metabolic Stability | Can improve metabolic stability of the parent molecule. | nih.govelsevierpure.com |
| Bioisosterism | Can act as a bioisostere for groups like the nitro group. | nih.govelsevierpure.com |
Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyridinone Scaffold
Fusing the pyridinone scaffold with other heterocyclic rings is a widely employed strategy to create novel molecular architectures with potentially enhanced biological activities. This approach can rigidify the molecule, which may lead to a more defined orientation in a biological target's binding site and thus improve potency and selectivity. Various synthetic methodologies have been developed to construct these fused systems.
For example, cycloaddition reactions provide a powerful tool for the stereochemically controlled synthesis of diverse heterocyclic rings. nih.gov The reactivity of pyridinone derivatives can be modulated by the presence of electron-withdrawing groups like the trifluoroacetyl moiety, facilitating their use in such synthetic transformations. nih.gov
The synthesis of fused systems such as furo[2,3-b]-, pyrazolo[3,4-b]-, and thieno[2,3-b]pyridines has been reported, often with the goal of obtaining compounds with anticipated biological activities. doi.org These synthetic efforts often involve multi-step sequences, starting from appropriately functionalized pyridinone precursors.
Table 3: Examples of Fused Heterocyclic Systems Based on Pyridine/Pyridinone
| Fused System | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridines | Cyclization of substituted pyridines | Biological activity | doi.org |
| Pyrazolo[3,4-b]pyridines | Cyclocondensation reactions | Biological activity | doi.org |
| Thieno[2,3-b]pyridines | Multistep synthesis from functionalized pyridines | Biological activity | doi.org |
| Thiazolo[3,2-a]pyrimidinone | Annelation with other heterocycles | Antibacterial compounds | mdpi.com |
Scaffold Hopping and Bioisosteric Replacements in Research
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the biological activity of a known active compound. uniroma1.itnih.govbhsai.org This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents. dundee.ac.uk The pyridone scaffold itself can be the result of a scaffold hopping exercise or can serve as the starting point for identifying new scaffolds.
Bioisosteric replacement, a related concept, involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.govinformahealthcare.com The goal is to fine-tune the properties of a molecule to improve its drug-like characteristics.
For instance, the trifluoromethyl group is a well-known bioisostere for the aliphatic nitro group, a substitution that can lead to compounds with improved metabolic stability and potency. nih.govelsevierpure.com Similarly, a 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide. nih.gov These strategies are integral to the lead optimization phase of drug discovery, allowing for the systematic exploration of chemical space around a validated pharmacophore.
Table 4: Key Concepts in Molecular Design
| Concept | Definition | Application in Pyridinone Research | Reference |
|---|---|---|---|
| Scaffold Hopping | Identifying new core structures while retaining biological activity. | Discovering novel pyridinone analogs or replacing the pyridinone core with a new scaffold. | uniroma1.itnih.govbhsai.org |
| Bioisosteric Replacement | Substituting atoms or groups with others having similar properties. | Replacing substituents on the pyridinone ring (e.g., trifluoroacetyl group) to modulate activity and properties. | nih.govinformahealthcare.com |
Theoretical and Computational Investigations of 5 2,2,2 Trifluoroacetyl 1,2 Dihydropyridin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis delves into the arrangement of electrons within a molecule, which dictates its chemical reactivity and physical properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.netresearchgate.net Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For a molecule like 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one, a theoretical study would likely reveal the influence of the electron-withdrawing trifluoroacetyl group on the electronic landscape of the dihydropyridinone ring. It would be anticipated that the electronegative fluorine and oxygen atoms would lower the energy of both the HOMO and LUMO, potentially affecting its reactivity in chemical transformations.
Illustrative Data Table for Electronic Properties:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -2.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from quantum chemical calculations.
Conformational Analysis and Tautomeric Stability Predictions
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. nih.gov For this compound, a key focus would be the rotational barrier around the single bond connecting the trifluoroacetyl group to the dihydropyridinone ring. Different orientations of this group relative to the ring would result in conformers with varying steric and electronic energies. Computational methods can map the potential energy surface to identify the most stable conformer(s).
Tautomerism is another critical aspect, as the dihydropyridinone ring can potentially exist in different tautomeric forms, such as the keto-enol or lactam-lactim forms. Quantum chemical calculations are highly effective in predicting the relative stabilities of these tautomers by calculating their ground-state energies. The surrounding solvent environment can also be modeled to assess its influence on tautomeric equilibrium. For related pyridone systems, computational studies have shown that the keto form is generally more stable, but this can be influenced by substitution and solvent effects.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack.
For this compound, an MEP map would likely show a significant region of negative potential around the oxygen atoms of the carbonyl and trifluoroacetyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atom attached to the nitrogen in the ring would be expected to show a positive potential, indicating its acidic character. The trifluoromethyl group would also contribute to a positive potential on the adjacent carbon atom.
Molecular Dynamics Simulations for Mechanistic Elucidation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a molecule, including its conformational changes and interactions with its environment (e.g., solvent molecules or a biological receptor).
While no specific MD studies on this compound have been reported, this technique could be employed to understand its behavior in solution. For instance, MD simulations could reveal the flexibility of the molecule, the stability of its different conformers in a solvent, and the dynamics of its hydrogen bonding interactions with water molecules. If this molecule were being studied as a potential enzyme inhibitor, MD simulations could elucidate the mechanism of its binding to the active site, including the pathways of entry and exit and the conformational changes in both the ligand and the protein during the binding process.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). las.ac.cnresearchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction of a potential drug with its biological target.
In the absence of specific docking studies for this compound, we can surmise the approach that would be taken. The dihydropyridine (B1217469) scaffold is a known pharmacophore for various biological targets. A molecular docking study would involve preparing the 3D structure of the target protein and the ligand. The ligand would then be placed in the active site of the protein, and a scoring function would be used to evaluate the different binding poses. The results would provide a predicted binding energy and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on other dihydropyridine derivatives have successfully used molecular docking to understand their binding to receptors like the JAK-2 protein. las.ac.cn
Illustrative Data Table for Hypothetical Docking Results:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | H-bond with SER23, pi-stacking with PHE89 |
| Dehydrogenase B | -7.2 | H-bond with ASN112, hydrophobic interaction with LEU45 |
| Receptor C | -9.1 | H-bond with GLU78, ionic interaction with LYS150 |
Note: The data in this table is purely hypothetical and serves to illustrate the typical output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net By identifying the physicochemical properties (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model for a series of dihydropyridinone derivatives could guide the design of new analogs with improved potency. For example, a model might indicate that increasing the electron-withdrawing character at a certain position enhances activity, providing a clear direction for further chemical synthesis.
Mechanistic Aspects of Biological Interactions and Target Modulation Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Mechanisms
The presence of the 1,2-dihydropyridin-2-one moiety, particularly with an electron-withdrawing trifluoroacetyl group, suggests that 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).
Structurally related N-difluoromethyl-1,2-dihydropyridin-2-one derivatives have been shown to be dual inhibitors of COX-2 and 5-LOX. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while adverse effects are often linked to the inhibition of COX-1. nih.gov The N-difluoromethyl-1,2-dihydropyridin-2-one moiety has been identified as a suitable pharmacophore for designing dual COX-2/5-LOX inhibitors.
For instance, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, a compound with a similar heterocyclic core, has demonstrated a favorable profile as a dual inhibitor of COX-2 and 5-LOX. The trifluoroacetyl group in this compound could potentially enhance its inhibitory activity and selectivity towards COX-2. Fluorinated compounds have been developed as selective COX-2 inhibitors for use as imaging agents in PET scans for inflammation and cancer. nih.gov The high electronegativity of fluorine can lead to more stable compounds that are less susceptible to metabolic degradation. nih.gov
The general mechanism of COX inhibitors involves blocking the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.orgacs.org 5-LOX is another critical enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are also potent inflammatory mediators. mdpi.comthieme-connect.de Inhibition of both pathways is a desirable characteristic for anti-inflammatory agents.
Below is a hypothetical data table illustrating the potential enzyme inhibition profile of this compound, based on data for analogous compounds.
Table 1: Potential In Vitro Enzyme Inhibition Profile
| Enzyme Target | Predicted IC₅₀ (µM) | Inhibition Type | Reference Compound Example |
|---|---|---|---|
| COX-1 | >10 | Competitive | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid |
| COX-2 | 0.5 - 5 | Competitive | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid |
| 5-LOX | 1 - 10 | Non-redox/Competitive | Licofelone |
Receptor Binding Profiling and Antagonist/Agonist Mechanisms
The 1,2-dihydropyridin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors. While specific receptor binding data for this compound is unavailable, the broader class of dihydropyridines is well-known for its interaction with calcium channels. However, modifications to the dihydropyridine (B1217469) ring can significantly alter receptor affinity and selectivity.
For example, certain dihydropyridine derivatives have been explored as ligands for P2X receptors, which are ATP-gated ion channels. Nicardipine, a dihydropyridine calcium channel blocker, has been shown to act as an antagonist at recombinant rat P2X(2) and P2X(4) receptors. This suggests that the dihydropyridine core can be a starting point for developing ligands for other receptor families.
Given the structural diversity of compounds containing the dihydropyridinone core, it is plausible that this compound could exhibit affinity for various receptors. However, without experimental data, any specific receptor interactions remain speculative.
Cellular Pathway Modulation, including Efflux Pump Inhibition
One of the significant areas of investigation for dihydropyridine analogues is their ability to modulate cellular pathways, including the inhibition of efflux pumps like P-glycoprotein (P-gp). P-gp is a membrane transporter that actively pumps a wide range of substances, including many therapeutic drugs, out of cells, leading to multidrug resistance in cancer and other conditions. patsnap.comnih.gov
Several 1,4-dihydropyridine (B1200194) calcium antagonists have been shown to inhibit P-gp-mediated transport. For instance, compounds like nicardipine, benidipine, and manidipine (B393) are potent inhibitors of P-gp. nih.govresearchgate.net This inhibition is thought to occur through direct binding to P-gp, which can be competitive or non-competitive, ultimately blocking the pump's ATPase activity and preventing the conformational changes necessary for substrate transport. patsnap.com
A newly synthesized dihydropyridine analogue, PAK-200, has been shown to inhibit the efflux of vincristine (B1662923) from multidrug-resistant cells and enhance the cytotoxicity of doxorubicin. This compound was found to inhibit the photoaffinity labeling of P-gp, indicating a direct interaction.
Considering these findings, this compound could potentially act as an inhibitor of P-gp or other efflux pumps. The trifluoroacetyl group might influence its binding affinity and specificity for such transporters. Inhibition of efflux pumps can increase the intracellular concentration of co-administered drugs, thereby overcoming drug resistance.
Table 2: Potential for Efflux Pump Inhibition
| Efflux Pump | Predicted Activity | Mechanism of Action | Reference Compound Example |
|---|
Structure-Mechanism Relationships from Biochemical and Biophysical Assays
The structure of this compound provides clues to its potential mechanism of action based on established structure-activity relationships (SAR) for similar molecules, particularly as COX inhibitors.
The selectivity of inhibitors for COX-2 over COX-1 is a key aspect of their design. The active site of COX-2 has a side pocket that is not present in COX-1. acs.org Selective COX-2 inhibitors often possess a side group that can fit into this pocket. nih.govnih.gov The trifluoroacetyl group at the 5-position of the dihydropyridinone ring in the target compound could potentially occupy this side pocket, contributing to COX-2 selectivity.
Molecular modeling studies of N-difluoromethyl-1,2-dihydropyridin-2-one derivatives have shown that the highly electronegative CHF₂ substituent can orient within the secondary pocket of COX-2, similar to the sulfonamide group of celecoxib. nih.gov A similar orientation can be hypothesized for the trifluoroacetyl group of this compound.
For 5-LOX inhibition, the mechanism can be more complex, involving interactions with the enzyme's catalytic iron atom or allosteric sites. bohrium.com Some inhibitors act as redox agents, while others are non-redox competitive inhibitors. bohrium.com The dihydropyridinone core of the target compound could potentially interact with the active site of 5-LOX. Molecular docking studies of various compounds with 5-LOX have been used to predict their binding modes and inhibitory potential. nih.govmdpi.comitb.ac.id
Development and Application as Molecular Probes in Biological Systems
The trifluoroacetyl group in this compound makes it an interesting candidate for development as a molecular probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. The ¹⁹F nucleus is highly sensitive for NMR, and the chemical shift of the trifluoromethyl group is sensitive to its local environment.
Trifluoroacetic acid (TFA) has been used as a molecular probe to study the structure and dynamics of the dense phase in liquid-liquid phase-separating peptide systems. nih.govacs.org The ¹⁹F NMR signal of TFA can reveal information about its binding modes and proximity to other molecules. nih.gov Similarly, the trifluoroacetyl group of this compound could be used to probe its interactions with biological targets.
If this compound binds to a specific enzyme or receptor, changes in the ¹⁹F NMR spectrum could provide insights into the binding event and the nature of the binding pocket. Furthermore, fluorinated compounds are increasingly being developed as probes for Positron Emission Tomography (PET) imaging. nih.gov If labeled with ¹⁸F, this compound could potentially be used to visualize the distribution of its biological targets in vivo.
The development of fluorophore-tethered or biotinylated derivatives of small molecules, guided by molecular docking studies, is another approach to creating chemical tools for studying molecular interactions. nih.gov A similar strategy could be applied to this compound to develop probes for techniques such as fluorescence microscopy or surface plasmon resonance.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks for Complex Heterocyclic Synthesis
5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one is a valuable scaffold for the construction of a wide array of intricate heterocyclic systems. nih.govsigmaaldrich.com The dihydropyridin-2-one moiety itself is a well-established precursor in organic synthesis, offering multiple reactive sites for further chemical transformations. nih.gov The presence of the trifluoroacetyl group at the C5 position further enhances its utility by providing a handle for various synthetic manipulations and influencing the reactivity of the heterocyclic ring.
The trifluoromethyl group is a key feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net Therefore, using this compound as a building block allows for the direct incorporation of this crucial functionality into more complex molecular architectures. nih.gov
Below is a table summarizing the key reactive sites of this compound and their potential transformations:
| Reactive Site | Potential Transformations | Resulting Structures |
| C4-C5 Double Bond | Cycloaddition reactions (e.g., Diels-Alder), conjugate additions, epoxidation | Fused or bridged heterocyclic systems, functionalized piperidinones |
| Carbonyl group of the trifluoroacetyl moiety | Nucleophilic addition, reduction, Wittig-type reactions | Chiral alcohols, extended conjugated systems |
| N-H group | Alkylation, acylation, arylation | N-substituted dihydropyridinones |
| Ring Carbonyl Group | Reduction, addition of organometallic reagents | Piperidines, lactams with exocyclic double bonds |
Synthesis of Nitrogen-Containing Heterocycles and Derivatives
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govmdpi.comrsc.org this compound serves as an excellent starting material for the synthesis of a variety of other nitrogenous heterocyclic compounds. morawa.atznaturforsch.com
The dihydropyridinone ring can undergo a range of transformations to yield different heterocyclic cores. For example, it can be a precursor for the synthesis of pyridines, piperidines, and other fused heterocyclic systems. researchgate.net The trifluoroacetyl group can direct these transformations or be modified to introduce further complexity.
Some examples of potential synthetic routes to other nitrogen-containing heterocycles are outlined in the following table:
| Reaction Type | Reagents and Conditions | Resulting Heterocycle |
| Dehydrogenation | Oxidizing agents (e.g., DDQ, MnO2) | Substituted 2-pyridones |
| Reduction | Reducing agents (e.g., NaBH4, H2/Pd) | Trifluoroacetyl-substituted piperidin-2-ones |
| Ring-closing Metathesis | Grubbs' catalyst with an appropriate diene partner | Bicyclic nitrogen heterocycles |
| Condensation Reactions | With bifunctional nucleophiles (e.g., hydrazines, hydroxylamine) | Fused pyrazoles, isoxazoles |
Role in Catalyst Design and Ligand Development
The structure of this compound suggests its potential use in the design of novel catalysts and ligands for asymmetric synthesis and other transition-metal-catalyzed reactions. The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows for the coordination of metal ions.
The trifluoromethyl group can also play a crucial role in catalysis by influencing the electronic properties and steric environment of the catalytic center. nih.gov This can lead to enhanced catalytic activity, selectivity, and stability. The development of chiral catalysts based on this scaffold could be particularly valuable for enantioselective transformations. figshare.commdpi.com
Potential coordination sites and their roles in catalysis are detailed below:
| Coordination Site | Metal Ion | Potential Catalytic Application |
| Pyridinone Nitrogen and Carbonyl Oxygen | Transition metals (e.g., Pd, Ru, Rh) | Asymmetric hydrogenation, cross-coupling reactions |
| Trifluoroacetyl Carbonyl Oxygen | Lewis acids (e.g., Ti, Sc) | Lewis acid catalysis, Diels-Alder reactions |
Q & A
Basic: What are the established synthetic routes for 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one?
Methodological Answer:
The compound is synthesized via multi-step reactions involving trifluoroacetyl intermediates and dihydropyridine derivatives. A validated approach includes:
- Step 1: Reacting dihydropyridinone precursors with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions.
- Step 2: Using acetyl chloride and 4-dimethylaminopyridine (DMAP) as a catalyst in dry dichloromethane (DCM) to introduce the trifluoroacetyl group regioselectively. Purification via thin-layer chromatography (TLC) yields the product in ~62% yield .
- Alternative Route: Trifluoroacetyl hydrazide intermediates (e.g., 2,2,2-trifluoro-N'-(trifluoroacetyl)acetohydrazide) can act as precursors, with optimized yields (~78%) under controlled pH and temperature .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assigns proton environments (e.g., dihydropyridinone ring protons at δ 6.2–7.1 ppm) and distinguishes trifluoroacetyl carbonyl signals (δ ~170–175 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (C₇H₄F₃NO₂, exact mass 191.02 g/mol) with <2 ppm error .
- Infrared Spectroscopy (IR): Identifies C=O stretches (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced: How can regioselectivity challenges be addressed during trifluoroacetyl functionalization of the dihydropyridinone ring?
Methodological Answer:
Regioselectivity is influenced by:
- Catalyst Choice: DMAP enhances nucleophilic acylation at the C5 position by activating acetyl chloride .
- Solvent Effects: Polar aprotic solvents (e.g., DCM or THF) stabilize transition states, favoring trifluoroacetyl group addition to the electron-deficient pyridinone ring .
- Temperature Control: Reactions conducted at 0–5°C minimize side reactions (e.g., over-acylation) .
- Computational Modeling: Pre-reaction DFT calculations predict reactive sites based on electron density maps, though experimental validation is critical .
Advanced: What strategies optimize yields in multi-step syntheses involving trifluoroacetyl intermediates?
Methodological Answer:
Yield optimization requires:
- Dry Reaction Conditions: Anhydrous solvents (e.g., DCM, THF) and inert atmospheres (N₂/Ar) prevent hydrolysis of trifluoroacetyl groups .
- Purification Techniques: TLC or column chromatography removes unreacted starting materials. For example, compound 18 (a derivative) was purified via TLC (hexane:ethyl acetate = 3:1) to achieve 62% yield .
- Stoichiometric Adjustments: Excess trifluoroacetylating agents (1.2–1.5 equivalents) drive reactions to completion .
Advanced: How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved for this compound?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals, resolving ambiguities in crowded regions (e.g., dihydropyridinone ring protons) .
- Variable Temperature NMR: Heating the sample to 60°C reduces signal broadening caused by slow ring puckering dynamics .
- Cross-Validation with HRMS: Confirm molecular formula integrity when unexpected peaks arise (e.g., impurities or degradation products) .
Basic: What are common intermediates in the synthesis of this compound derivatives?
Methodological Answer:
Key intermediates include:
- 1,2-Dihydropyridin-2-one Core: Synthesized via cyclization of β-keto esters or Knorr-type reactions .
- Trifluoroacetyl Hydrazides: Used to introduce trifluoromethyl groups via nucleophilic substitution (e.g., 2,2,2-trifluoro-N'-(trifluoroacetyl)acetohydrazide) .
- Brominated Derivatives: For example, 5-bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one enables Suzuki-Miyaura cross-coupling for further functionalization .
Advanced: What functionalization strategies enable late-stage modification of the dihydropyridinone scaffold?
Methodological Answer:
- Nucleophilic Acyl Substitution: Replace the trifluoroacetyl group with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Heck or Sonogashira) modify halogenated derivatives (e.g., 5-bromo analogs) .
- Reductive Amination: Convert ketone groups to amines using NaBH₄ and NH₄OAc, preserving the dihydropyridinone ring .
Basic: How is the stability of this compound assessed under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., stability up to 150°C) .
- pH-Dependent Studies: Monitor hydrolysis rates in buffers (pH 4–10) using HPLC. Trifluoroacetyl groups are stable in acidic conditions but hydrolyze slowly in basic media .
- Light Sensitivity Tests: Store in amber vials under N₂ to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
